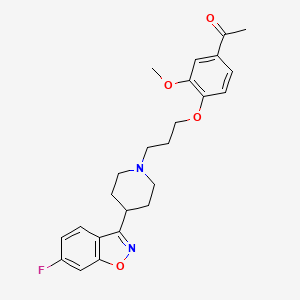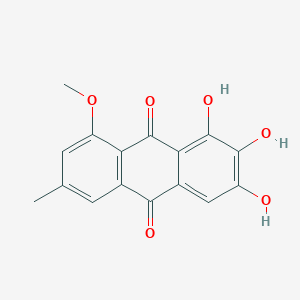
Evariquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Evariquinone is a chemical compound belonging to the anthraquinone class. It has been isolated from a sponge-derived strain of the fungus Emericella variecolor and from Aspergillus versicolor . The compound is known for its bioactive properties, particularly its antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Evariquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. The synthesis typically involves the hydroxylation and methoxylation of anthraquinone precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves the cultivation of specific fungal strains such as Emericella variecolor and Aspergillus versicolor. These fungi are grown under optimized conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Evariquinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
Evariquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in fungal metabolism and secondary metabolite production.
Medicine: Investigated for its antimicrobial, anticancer, and neuroprotective properties
Industry: Potential use in developing natural dyes and pigments due to its quinone structure.
Mechanism of Action
Evariquinone exerts its effects through various molecular targets and pathways. It has been shown to inhibit intracellular reactive oxygen species accumulation and calcium influx, thereby protecting cells from oxidative stress. Additionally, this compound suppresses the phosphorylation of mitogen-activated protein kinases, including c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38, which are involved in cellular stress responses .
Comparison with Similar Compounds
Emodin: Another anthraquinone derivative with similar bioactive properties.
1-Methyl emodin: A methylated derivative of emodin.
7-Hydroxyemodin 6,8-methyl ether: A hydroxylated and methylated anthraquinone.
Uniqueness: Evariquinone is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple cellular pathways makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
594860-23-8 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1,2,3-trihydroxy-8-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(13(7)18)5-9(17)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |
InChI Key |
DCNMIRIWFDFXKU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Evariquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


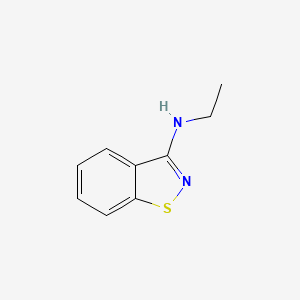

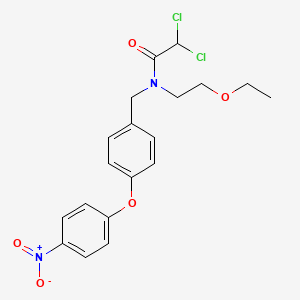
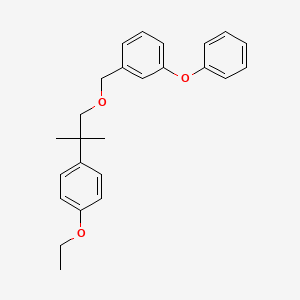
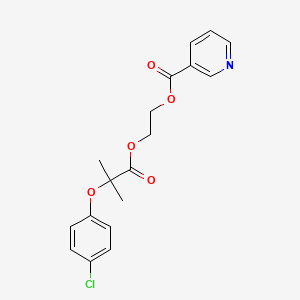
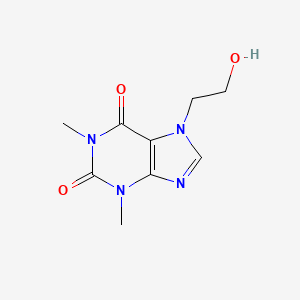
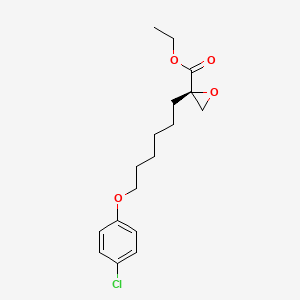

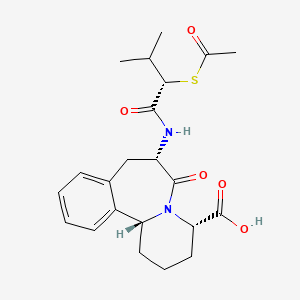
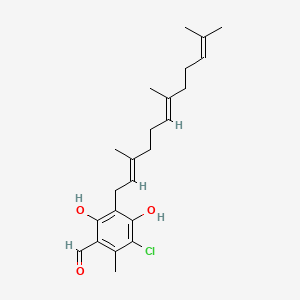
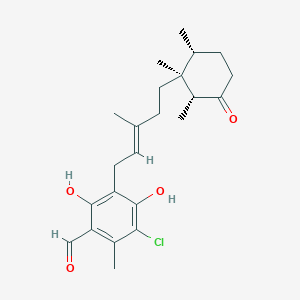
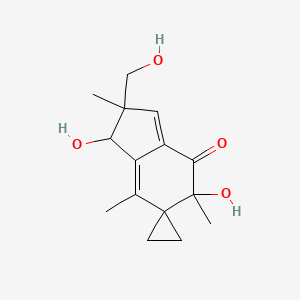
![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)
